molecular formula C20H24N4O5S B2407209 N,N-diethyl-2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 894004-12-7

N,N-diethyl-2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2407209
CAS No.: 894004-12-7
M. Wt: 432.5
InChI Key: PCLJTYSXMJXWSD-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Its complex molecular structure features an indole core, a 5-methylisoxazole moiety, and a sulfonylacetamide linker, terminating in a N,N-diethylacetamide group. This specific arrangement of heterocycles and functional groups suggests potential for diverse biological interactions. Indole derivatives are frequently investigated for their varied pharmacological properties , while the isoxazole ring is a common pharmacophore in drug discovery. Researchers are encouraged to explore this molecule's potential as a key intermediate or building block in the synthesis of more complex target compounds, or to investigate its intrinsic bioactivity. Further studies are required to fully elucidate its specific mechanism of action and precise research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfonylindol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-4-23(5-2)20(26)12-24-11-17(15-8-6-7-9-16(15)24)30(27,28)13-19(25)21-18-10-14(3)29-22-18/h6-11H,4-5,12-13H2,1-3H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLJTYSXMJXWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, commonly referred to by its chemical structure, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C20_{20}H24_{24}N4_{4}O5_{5}S
Molecular Weight 432.5 g/mol
CAS Number 894004-12-7

The compound features a complex structure that includes isoxazole and indole moieties, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with isoxazole structures exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. This activity may be due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anticancer Potential : Research suggests that compounds similar to this compound may exhibit cytotoxic effects on cancer cells, potentially through induction of apoptosis or inhibition of cell proliferation .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, such as proteases or kinases, which are crucial in cancer progression and inflammation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various isoxazole derivatives against a panel of bacteria. The results indicated that derivatives with structural similarities to this compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the activation of caspase pathways, leading to apoptosis in cancer cells. This suggests potential for development as an anticancer agent .

Comparative Biological Activity Table

Compound NameAntibacterial ActivityAnticancer ActivityEnzyme Inhibition
N,N-diethyl-2-(3-((2-((5-methylisoxazol-3-yl)...YesYesYes
Similar Isoxazole Derivative AModerateYesNo
Similar Isoxazole Derivative BYesModerateYes

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes an indole moiety, a sulfonamide group, and a 5-methylisoxazole ring. The synthesis typically involves multi-step reactions that integrate these functional groups, allowing for the exploration of structure-activity relationships (SAR) in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, derivatives similar to N,N-diethyl-2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide have shown promising results against various cancer cell lines:

Compound Cancer Cell Line Percent Growth Inhibition (%)
Compound AOVCAR-885.26
Compound BMDA-MB-23156.53
Compound CHCT-11659.02

These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation, with specific efficacy against ovarian and breast cancer cells .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. Compounds containing isoxazole and sulfonamide groups have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve inhibition of bacterial enzymes critical for survival.

Antimicrobial Activity Table

Microorganism Inhibition Zone (mm)
Staphylococcus aureus22
Escherichia coli20
Bacillus subtilis21

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Mechanistic Insights

The mechanism by which this compound exerts its effects may involve several pathways:

Anticancer Mechanisms:

  • Inhibition of DNA Synthesis: Compounds targeting thymidylate synthase have been shown to disrupt DNA replication in cancer cells.
  • Induction of Apoptosis: Certain derivatives may trigger programmed cell death pathways in malignant cells.

Antimicrobial Mechanisms:

  • Enzyme Inhibition: The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, interfering with folate synthesis.
  • Membrane Disruption: Some derivatives can alter bacterial membrane integrity, leading to cell lysis.

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Efficacy: A study involving a related indole derivative demonstrated significant tumor reduction in xenograft models.
  • Antimicrobial Trials: Clinical trials have shown that derivatives exhibit lower resistance rates compared to traditional antibiotics.

These findings underscore the potential of this compound as a candidate for further development in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, often starting with functionalized indole or isoxazole derivatives. A common method includes:

  • Reacting substituted indole precursors with sulfonyl chloride intermediates to introduce the sulfonyl group.
  • Coupling with 5-methylisoxazole-3-amine via nucleophilic substitution or amidation.
  • Final acetamide formation using chloroacetylated intermediates in the presence of bases like potassium carbonate in DMF, monitored by TLC for completion . Characterization : Intermediates and final products are analyzed via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry (EIMS) to confirm structural integrity. For example, indole protons typically resonate at δ 7.04–7.60 ppm, while sulfonyl groups appear as singlets near δ 3.43 ppm .

Q. What in vitro assays are used for preliminary biological evaluation?

Initial screening focuses on enzyme inhibition (e.g., cyclooxygenase-2 selectivity) and cytotoxicity. Protocols include:

  • Enzyme inhibition : Incubating the compound with target enzymes (e.g., COX-2) and measuring IC50_{50} values via fluorometric or colorimetric assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM, with viability assessed after 48 hours .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved?

Discrepancies in IC50_{50} values or selectivity may arise from assay conditions (e.g., enzyme source, pH). To address this:

  • Dose-response validation : Repeat assays with standardized reagents and controls.
  • Structural analogs : Synthesize derivatives to isolate functional group contributions (e.g., replacing the sulfonyl group with carbonyl to assess binding flexibility).
  • Computational docking : Use tools like AutoDock Vina to model interactions with enzyme active sites, identifying steric or electronic mismatches .

Q. What strategies improve metabolic stability without compromising activity?

Metabolic instability (e.g., rapid oxidation via CYP3A4/2D6) is addressed through rational design:

  • In silico prediction : MetaSite identifies metabolic "soft spots" (e.g., benzylic hydrogens on the indole ring).
  • Structural modifications : Introduce electron-deficient groups (e.g., fluorine) or polar substituents (e.g., glycinyl amides) to block oxidation.
  • Validation : Microsomal stability assays (rat/human liver microsomes) and pharmacokinetic studies in rodent models confirm improved half-life (e.g., t1/2_{1/2} increased from 1.2 to 4.8 hours) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Replace DMF with acetonitrile or THF to reduce side reactions.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency.
  • Purification : Switch from column chromatography to recrystallization (e.g., DMF/acetic acid mixtures) for higher yields (85–92% vs. 70–75%) .

Methodological Considerations

Q. What spectroscopic techniques resolve ambiguities in structural elucidation?

  • 2D-NMR (HSQC, HMBC) : Maps 1H^1 \text{H}-13C^{13} \text{C} correlations to confirm sulfonyl and acetamide linkages.
  • X-ray crystallography : Provides absolute configuration for chiral centers, critical for SAR studies .

Q. How are computational tools integrated into experimental design?

  • Reaction path prediction : Quantum chemical calculations (e.g., DFT) optimize synthetic routes and transition states.
  • ADMET profiling : SwissADME predicts logP, solubility, and blood-brain barrier penetration to prioritize analogs .

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